
3-Amino-4-sulfanylbenzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-sulfanylbenzene-1-sulfonic acid is an organic compound with the molecular formula C6H7NO3S2 and a molecular weight of 205.25 g/mol . It is characterized by the presence of an amino group (-NH2), a sulfanyl group (-SH), and a sulfonic acid group (-SO3H) attached to a benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-sulfanylbenzene-1-sulfonic acid typically involves the sulfonation of aniline derivatives followed by the introduction of the sulfanyl group. One common method involves the reaction of 3-nitroaniline with sulfuric acid to form 3-nitrobenzenesulfonic acid, which is then reduced to 3-aminobenzenesulfonic acid.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction conditions typically include elevated temperatures and the use of catalysts to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-sulfanylbenzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The nitro group in precursor compounds can be reduced to form the amino group.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and various alkyl halides.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amines, and substituted benzene compounds .
Scientific Research Applications
3-Amino-4-sulfanylbenzene-1-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 3-Amino-4-sulfanylbenzene-1-sulfonic acid involves its interaction with various molecular targets and pathways. The amino and sulfanyl groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, protein function, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzenesulfonic acid: Similar structure but lacks the sulfanyl group.
3-Aminobenzenesulfonic acid: Similar structure but lacks the sulfanyl group.
4-Sulfanylbenzenesulfonic acid: Similar structure but lacks the amino group.
Uniqueness
3-Amino-4-sulfanylbenzene-1-sulfonic acid is unique due to the presence of both the amino and sulfanyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical reactions and applications compared to its similar compounds .
Properties
CAS No. |
81483-21-8 |
|---|---|
Molecular Formula |
C6H7NO3S2 |
Molecular Weight |
205.3 g/mol |
IUPAC Name |
3-amino-4-sulfanylbenzenesulfonic acid |
InChI |
InChI=1S/C6H7NO3S2/c7-5-3-4(12(8,9)10)1-2-6(5)11/h1-3,11H,7H2,(H,8,9,10) |
InChI Key |
OQOSNFWADUEBEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)N)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


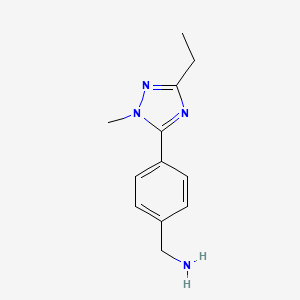
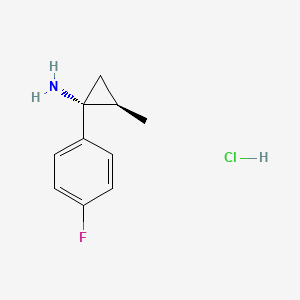
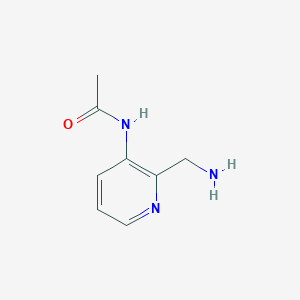
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylicacid](/img/structure/B13645362.png)
![4-(2-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline](/img/structure/B13645369.png)
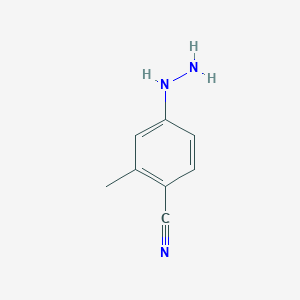
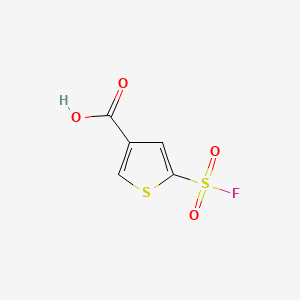
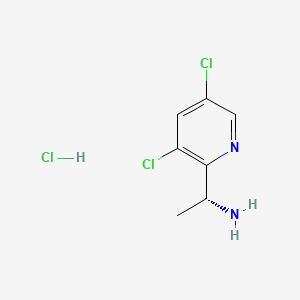
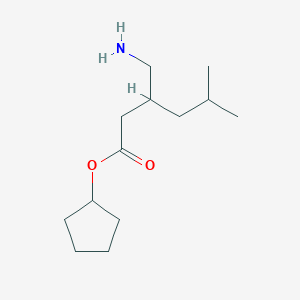
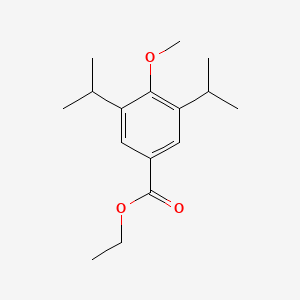
![2-[Cyano(ethyl)amino]acetonitrile](/img/structure/B13645402.png)

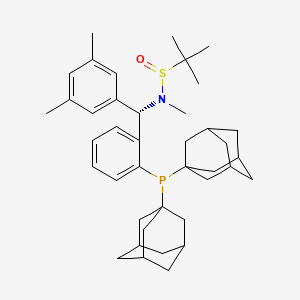
![6-(tert-Butyl)-3-methylisoxazolo[5,4-b]pyridin-4-ol](/img/structure/B13645425.png)
